N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction is typically catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine(III).
Reduction: Reduction reactions often involve the use of phenylsilane and iron complexes as catalysts.
Scientific Research Applications
N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
- N-(1-methanesulfonylpiperidin-4-yl)-2,1-benzoxazole-3-carboxamide
- 4-[(1-methanesulfonylpiperidin-4-yl)oxy]-N-(4-methylphenyl)piperidine-1-carboxamide These compounds share the piperidine moiety but differ in their additional functional groups, which can influence their chemical properties and biological activities.
This compound stands out due to its unique combination of the piperidine and pyridine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O3S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16) |
InChI Key |
RQLYZLQFXDFKRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.